molecular formula C14H28N2O2 B2715337 Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate CAS No. 1780209-02-0

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate

Cat. No.: B2715337
CAS No.: 1780209-02-0
M. Wt: 256.39
InChI Key: POULDLGIUYUPGX-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate (CAS: 1519815-95-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a tetramethyl-substituted ring with an amino moiety at the 4-position. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . The Boc group enhances stability and modulates solubility, making it a valuable intermediate in pharmaceutical and organic synthesis. The tetramethyl substituents introduce steric hindrance, which influences reactivity and conformational flexibility .

Properties

IUPAC Name

tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-8-13(4,5)10(15)14(6,7)9-16/h10H,8-9,15H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULDLGIUYUPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(C1N)(C)C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine with a suitable carboxylating agent. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate has been investigated for its neuroprotective effects. Studies suggest it may inhibit amyloid beta aggregation, which is significant in the context of Alzheimer's disease. The compound's ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress has been documented in various in vitro studies .

Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is believed to contribute to its potential efficacy in treating mood disorders. Animal models have shown promising results in reducing depressive behaviors when treated with this compound .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as an effective reagent in organic synthesis. Its stability and reactivity allow for the formation of complex molecular structures through various coupling reactions. It is particularly useful in synthesizing piperidine derivatives and other nitrogen-containing compounds .

Catalyst for Polymerization
The compound has also been explored as a catalyst in polymerization reactions. Its ability to stabilize radical intermediates makes it a valuable component in the production of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .

Materials Science

Additive in Coatings
In materials science, this compound is being studied as an additive in coatings and adhesives. Its chemical structure contributes to improved adhesion properties and resistance to environmental degradation. This application is particularly relevant for developing durable coatings for industrial and automotive uses .

Nanocomposite Development
The integration of this compound into nanocomposites has shown potential for enhancing electrical conductivity and mechanical properties. Research indicates that incorporating this compound into nanostructured materials can lead to innovative applications in electronics and energy storage devices .

Case Studies

Study Focus Findings Reference
Neuroprotective EffectsInhibition of amyloid beta aggregation; reduced oxidative stress in neuronal cells
Antidepressant ActivityReduction of depressive behaviors in animal models
Organic SynthesisEffective reagent for synthesizing piperidine derivatives
Coatings and AdhesivesImproved adhesion properties; enhanced resistance to degradation
Nanocomposite DevelopmentEnhanced electrical conductivity and mechanical properties

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol CAS: 652971-20-5 Key Features:

  • A phenyl group at the 4-position and a carboxylic acid at the 3-position.
  • The Boc group is retained, but the tetramethyl substituents are absent.

Comparison :

  • Structural Differences: The phenyl and carboxylic acid groups introduce aromaticity and acidity, respectively, contrasting with the aliphatic tetramethyl and amino groups in the target compound.
  • Applications : Likely used in drug synthesis for chiral building blocks due to its stereochemical complexity. The carboxylic acid enables salt formation or conjugation, expanding its utility in medicinal chemistry .

4-Amino-3,5,6-trichloropicolinic Acid (Picloram Derivatives)

Molecular Formula (Picloram-potassium) : C₆H₂Cl₃KN₂O₂
Molecular Weight : ~291.54 g/mol (calculated)
CAS : 2545-60-0
Key Features :

  • A pyridine ring with chlorine substituents and a carboxylic acid group.
  • The amino group at the 4-position is retained but in an aromatic system.

Comparison :

  • Structural Differences : The pyridine core (aromatic) vs. piperidine (saturated) leads to distinct electronic and steric profiles. Chlorine atoms enhance electrophilicity and bioactivity.
  • Applications : Picloram derivatives are herbicides and potent auxins, whereas the target compound’s piperidine scaffold is suited for pharmaceutical intermediates .

Comparative Data Table

Parameter Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic Acid 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)
Molecular Formula C₈H₁₅NO₂ C₁₇H₂₃NO₄ C₆H₂Cl₃KN₂O₂
Molecular Weight (g/mol) 157.21 305.37 ~291.54
Core Structure Saturated piperidine Piperidine with phenyl substitution Aromatic pyridine
Functional Groups Boc, amino, tetramethyl Boc, phenyl, carboxylic acid Amino, trichloro, carboxylic acid
Key Applications Synthetic intermediate Chiral drug synthesis Herbicide, plant growth regulator

Key Research Findings

Steric and Electronic Effects: The tetramethyl groups in the target compound reduce ring flexibility and increase steric hindrance, limiting nucleophilic attack at the amino group compared to less-substituted analogs .

Bioactivity Divergence : While picloram derivatives exhibit herbicidal activity due to their aromatic and electrophilic nature, the saturated piperidine core of the target compound favors interactions with biological targets requiring conformational adaptability .

Protective Group Utility : The Boc group enhances solubility in organic solvents, a shared advantage with (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid, facilitating purification in synthetic workflows .

Biological Activity

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate (CAS: 1357600-61-3) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • IUPAC Name : tert-butyl (R)-4-amino-3,3-dimethylpiperidine-1-carboxylate
  • Purity : Typically ≥ 97% .

The compound features a piperidine ring with a tert-butyl group and an amino group that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates its potential role as a modulator of neurotransmitter systems and its effects on cellular signaling pathways.

Potential Mechanisms:

  • Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

Biological Activity and Case Studies

Research on the biological activity of this compound is still emerging. Here are some notable findings:

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases .
  • Antidepressant-like Activity : Animal models have shown that administration of this compound results in significant antidepressant-like effects in behavioral tests such as the forced swim test (FST) and tail suspension test (TST). These findings indicate its potential utility in treating depression .
  • Anti-inflammatory Properties : Preliminary data suggest that this compound may reduce inflammation markers in cell cultures exposed to pro-inflammatory cytokines. This could have implications for conditions characterized by chronic inflammation .

Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionProtects neuronal cells from apoptosis
Antidepressant-likeReduces symptoms in animal models
Anti-inflammatoryDecreases inflammation markers

Q & A

Q. How can this compound serve as a precursor for bioactive molecule development?

  • Case Study : The tert-butyl carbamate group facilitates selective deprotection for introducing pharmacophores (e.g., sulfonamides, heterocycles). Demonstrated in kinase inhibitor syntheses via Pd-mediated cross-coupling .
  • Biological Assays : Screen derivatives for target binding (e.g., SPR, ITC) and cellular permeability (Caco-2 assays) .

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